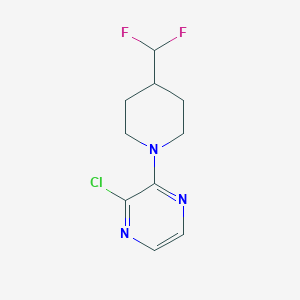

2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-[4-(difluoromethyl)piperidin-1-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF2N3/c11-8-10(15-4-3-14-8)16-5-1-7(2-6-16)9(12)13/h3-4,7,9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBUHPKZLFKWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)F)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine generally follows these key steps:

- Halogenation of Pyrazine Core: Introduction of chlorine at the 2-position of pyrazine.

- Nucleophilic Substitution at the 3-Position: Coupling of the 4-(difluoromethyl)piperidine moiety via nucleophilic substitution.

- Purification and Characterization: Isolation of the product through chromatographic techniques and confirmation by spectroscopic methods.

Preparation of 2-Chloropyrazine Precursors

The starting point is often 2-chloropyrazine , which can be prepared by direct chlorination of pyrazine or by substitution reactions on pyrazine derivatives. Literature reports indicate that halogenation reactions use reagents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or N-chlorosuccinimide under controlled conditions to selectively chlorinate the pyrazine ring at the 2-position.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Pyrazine + Chlorinating agent (e.g., SOCl2) | 2-Chloropyrazine | Selective chlorination at C-2 |

| 2 | Purification by distillation or chromatography | Pure 2-chloropyrazine | Ready for next substitution step |

The 4-(difluoromethyl)piperidine substituent is prepared separately, often via fluorination reactions on piperidine derivatives or by introduction of difluoromethyl groups using reagents such as difluoromethyl iodide or bromide under nucleophilic or radical conditions.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Piperidine derivative + Difluoromethyl halide | 4-(Difluoromethyl)piperidine | May require base or catalyst |

| 2 | Purification by chromatography | Pure 4-(Difluoromethyl)piperidine | Ready for coupling |

Coupling Reaction: Nucleophilic Substitution on 2-Chloropyrazine

The critical step is the nucleophilic substitution of the chlorine atom at the 3-position of 2-chloropyrazine with the nitrogen of 4-(difluoromethyl)piperidine. This reaction typically proceeds under reflux in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) with or without added base to facilitate substitution.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2-Chloropyrazine + 4-(Difluoromethyl)piperidine in DMF |

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, 2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.

Mechanism of Action

The mechanism by which 2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Difluoromethyl vs. Methyl/Methoxy : The difluoromethyl group in the target compound improves metabolic stability compared to methyl or methoxy groups, which are prone to oxidative metabolism .

- Piperidine vs. Piperazine : Piperidine (6-membered ring) offers conformational rigidity, whereas piperazine (containing two nitrogen atoms) increases basicity and solubility but may reduce blood-brain barrier penetration .

- Substituent Position : Position 3 on pyrazine is critical for binding to kinase ATP pockets, as seen in pyrido[3,4-b]pyrazine-based kinase inhibitors .

Physicochemical Data :

Computational Insights :

Kinase Inhibition :

- Pyrido[3,4-b]pyrazines with 4-(piperidin-1-yl)aniline substituents show IC50 values in the low micromolar range against cancer-related kinases (e.g., EGFR, VEGFR) . The target compound’s difluoromethyl group may enhance target residence time via hydrophobic interactions.

- ML267, a piperazine-carbothioamide analog, inhibits bacterial phosphopantetheinyl transferase (IC50 < 1 µM) . The target compound’s piperidine group may reduce off-target effects compared to piperazine-based inhibitors.

Pharmacokinetic Profile :

- Metabolic Stability : Fluorination reduces CYP450-mediated oxidation, extending half-life relative to methyl-substituted compounds .

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Preparation of the piperidine core via cyclization of precursors like 4-(difluoromethyl)piperidine.

- Step 2 : Chlorination at the pyrazine ring using POCl₃ or PCl₅ under reflux conditions.

- Step 3 : Coupling the chloropyrazine with the piperidine fragment using coupling agents like HOBt/TBTU in anhydrous DMF with NEt₃ as a base .

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% NH₄OH) or crystallization with Et₂O .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural validation employs:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., C–Cl bond distance of ~1.74 Å and piperidine ring conformation) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ ~7.3–8.0 ppm) and piperidine CH₂ groups (δ ~2.4–3.8 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .

Q. What analytical techniques are used to assess purity?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and >95% purity thresholds.

- TLC : Silica gel plates developed in EtOAc/hexane (1:1) to monitor reaction progress.

- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Determine if dynamic processes (e.g., ring flipping in piperidine) cause peak broadening .

- Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Q. What strategies optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates.

- Catalyst Optimization : Use Pd catalysts (e.g., Pd(OAc)₂) for cross-couplings or KI for SNAr reactions .

- Temperature Control : Microwave-assisted synthesis (100–150°C) reduces reaction time from 24h to 1–2h .

Q. How to design a structure-activity relationship (SAR) study for kinase inhibition?

- Methodological Answer :

- Core Modifications : Introduce substituents at pyrazine C-5/C-8 positions to probe steric/electronic effects .

- Biological Assays :

- Kinase Profiling : Test against panels (e.g., EGFR, VEGFR) using ATP-competitive fluorescence assays.

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine) .

- Docking Studies : Align derivatives in kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict binding modes .

Q. How to address discrepancies in biological activity between in vitro and cellular assays?

- Methodological Answer :

- Permeability Assessment : Use Caco-2 monolayer assays to measure Papp values; low permeability may explain reduced cellular activity.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways.

- Prodrug Design : Mask polar groups (e.g., esterify –OH) to enhance cell penetration .

Key Challenges and Solutions

- Synthetic Challenges :

- Low Yield in Coupling Steps : Optimize stoichiometry (1.2 eq. piperidine fragment) and use fresh TBTU .

- Analytical Challenges :

- Ambiguous NOE Signals : Conduct ROESY experiments to confirm spatial proximity of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.